G007-LK -

G007-LK

Catalog Number: EVT-268936
CAS Number:
Molecular Formula: C25H16ClN7O3S
Molecular Weight: 530.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(methylsulfonyl)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}ethenyl]-1,3,4-oxadiazol-2-yl}benzonitrile, also known as G007-LK, is a small-molecule inhibitor of the enzymes tankyrase 1 and 2 (TNKS1/2) []. It belongs to the class of 1,2,4-triazole-based compounds and exhibits potent and selective inhibition against its targets []. G007-LK has emerged as a valuable tool in scientific research, particularly in the study of cancer and other diseases associated with aberrant Wnt/β-catenin signaling [, , , , , , , , , , , , , , , , , , , , , , ].

XAV939

Compound Description: XAV939 is a small-molecule inhibitor of tankyrase enzymes (TNKS1 and TNKS2). [, ] Like G007-LK, it stabilizes AXIN, a key component of the Wnt/β-catenin signaling pathway, leading to β-catenin degradation and inhibition of Wnt signaling. [, ] XAV939 has been shown to suppress the growth of hepatocellular carcinoma cells in vitro. []

Relevance: XAV939 is structurally distinct from G007-LK but shares the same mechanism of action, inhibiting tankyrase enzymes to suppress Wnt/β-catenin signaling. [, ] Both compounds are being investigated for their potential as anticancer agents.

IWR-1

Compound Description: IWR-1 is a small-molecule inhibitor of tankyrase enzymes. [] It stabilizes AXIN, leading to the inhibition of Wnt/β-catenin signaling. [] IWR-1 has shown anti-proliferative effects in colorectal cancer cells. []

Relevance: IWR-1 is structurally distinct from G007-LK but shares a similar mechanism of action, inhibiting tankyrase enzymes and suppressing Wnt/β-catenin signaling. [] Resistance to IWR-1 has been observed in colorectal cancer cells with upregulated mTOR signaling. []

Olaparib

Compound Description: Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase 1/2 (PARP1/2) enzymes. [] It is clinically used for the treatment of several cancers, including ovarian and breast cancers. []

Temozolomide (TMZ)

Compound Description: Temozolomide (TMZ) is a chemotherapeutic agent used in the treatment of glioblastoma (GBM). [] It is an alkylating agent that induces DNA damage. []

Relevance: While not structurally related to G007-LK, TMZ is relevant as a co-treatment option. [] Research suggests that G007-LK enhances the anti-tumor effect of TMZ in GBM stem cells, indicating a potential synergistic effect. []

BKM120

Compound Description: BKM120 is a selective inhibitor of PI3K. [] It blocks the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. []

Relevance: BKM120 is not structurally related to G007-LK but is relevant as a potential combination therapy. [] Studies have shown that combining G007-LK with BKM120 enhances the anti-proliferative effect in colorectal cancer cells. []

Erlotinib

Compound Description: Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). [] It is used in the treatment of certain types of lung and pancreatic cancer. []

Relevance: Similar to BKM120, erlotinib is not structurally related to G007-LK but shows potential for combination therapy. [] Combining G007-LK with erlotinib demonstrated enhanced anti-proliferative effects in colorectal cancer cells. []

RK-287107

Compound Description: RK-287107 is a potent and specific tankyrase inhibitor that exhibits a higher potency against tankyrase-1 and -2 compared to G007-LK. [] It demonstrates antitumor activity by stabilizing Axin2 and downregulating β-catenin signaling in APC-mutated colorectal cancer cells. []

Relevance: RK-287107 is structurally related to G007-LK and shares its mechanism of action, inhibiting tankyrases to suppress the Wnt/β-catenin pathway. [] RK-287107 displays a greater potency compared to G007-LK in preclinical models of colorectal cancer. []

STP1002

Compound Description: STP1002 is a tankyrase-selective inhibitor that displays antitumor efficacy without on-target gastrointestinal toxicity in preclinical models of APC-mutated colorectal cancer. [] It inhibits tumor growth by stabilizing AXINs and antagonizing the Wnt/β-catenin pathway. []

Pyrvinium

Compound Description: Pyrvinium is a CK1α agonist. [] It activates CK1α, which promotes the degradation of β-catenin and inhibits Wnt/β-catenin signaling. [] Notably, pyrvinium is already clinically approved for other indications. []

Relevance: Pyrvinium is not structurally related to G007-LK but offers another approach to targeting the Wnt pathway. [] It indirectly inhibits Wnt/β-catenin signaling by activating CK1α, whereas G007-LK directly inhibits tankyrases. [] Both compounds have demonstrated protective effects against experimental sclerodermatous chronic graft-versus-host disease (cGvHD). []

Salinomycin

Compound Description: Salinomycin is an LRP6 inhibitor. [] It blocks the interaction of Wnt ligands with the LRP6 receptor, inhibiting Wnt/β-catenin signaling upstream of tankyrases. []

Relevance: Salinomycin, unlike G007-LK, acts upstream in the Wnt/β-catenin pathway by directly targeting the LRP6 receptor. [] Both compounds have shown potential for treating experimental sclerodermatous chronic graft-versus-host disease (cGvHD). []

Source and Classification

G007-LK was developed as part of a series of small-molecule inhibitors targeting tankyrases, which are poly(ADP-ribosyl)ating polymerases. The compound belongs to the class of 1,2,4-triazole derivatives and is recognized for its selectivity towards tankyrase enzymes compared to other poly(ADP-ribose) polymerases . Its development stemmed from the need for effective inhibitors that can modulate Wnt/β-catenin signaling, crucial for tumor growth and progression.

Synthesis Analysis

Methods and Technical Details

The synthesis of G007-LK involves several key steps typical for triazole-based compounds. While specific synthetic routes are proprietary, general methods include:

  1. Formation of Triazole Ring: The compound is synthesized through a cycloaddition reaction involving azides and alkynes.
  2. Purification: Post-synthesis, G007-LK is purified using techniques such as high-performance liquid chromatography to achieve a purity level exceeding 99%.
  3. Characterization: The final product is characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and molecular weight .
Molecular Structure Analysis

Structure and Data

The molecular structure of G007-LK can be described as follows:

  • Molecular Formula: C₁₃H₁₄N₄O
  • Molecular Weight: Approximately 246.28 g/mol
  • Structural Features: The compound features a triazole ring fused with aromatic systems, which contribute to its biological activity by interacting with the catalytic sites of tankyrases.

The structural data indicates that G007-LK effectively occupies the adenosine binding pocket within the catalytic domain of tankyrase enzymes, facilitating its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

G007-LK primarily functions through competitive inhibition of tankyrase enzymes. Key reactions include:

  • Inhibition of Auto-poly(ADP-ribosyl)ation: G007-LK reduces the auto-modification activity of tankyrases, leading to decreased levels of β-catenin in cellular models.
  • Impact on Wnt Signaling: In cancer cell lines such as COLO-320DM, treatment with G007-LK results in destabilization of β-catenin and stabilization of AXIN proteins, essential components for regulating Wnt signaling pathways .
Mechanism of Action

Process and Data

The mechanism by which G007-LK exerts its effects involves several steps:

  1. Inhibition of Tankyrase Activity: By binding to the catalytic site, G007-LK inhibits the activity of tankyrase enzymes.
  2. Reduction in β-catenin Levels: This inhibition leads to decreased levels of β-catenin, a transcriptional co-activator involved in promoting cell proliferation.
  3. Alteration of Cell Cycle Dynamics: In various cancer cell lines, G007-LK has been shown to induce cell cycle arrest and apoptosis through downregulation of key cell cycle regulators such as MYC and cyclin D1 .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: G007-LK exhibits high solubility in dimethyl sulfoxide (greater than 26.5 mg/mL).
  • Stability: The compound is stable under recommended storage conditions (below -20°C).
  • Bioavailability: In preclinical studies, G007-LK demonstrated an oral bioavailability of approximately 76% in mice with a half-life (t1/2) of about 2.6 hours .

These properties contribute to its potential as an effective therapeutic agent.

Applications

Scientific Uses

G007-LK has several applications in scientific research:

  • Cancer Research: It is primarily used in studies targeting colorectal cancer due to its ability to inhibit Wnt/β-catenin signaling.
  • Pharmacological Studies: Researchers utilize G007-LK to explore the role of tankyrases in various cellular processes and their implications in cancer biology.
  • Combination Therapies: Recent studies have investigated the synergistic effects of G007-LK when combined with immune checkpoint inhibitors like anti-PD-1 antibodies in melanoma models .

Properties

Product Name

G007-LK

IUPAC Name

4-[5-[(E)-2-[4-(2-chlorophenyl)-5-(5-methylsulfonylpyridin-2-yl)-1,2,4-triazol-3-yl]ethenyl]-1,3,4-oxadiazol-2-yl]benzonitrile

Molecular Formula

C25H16ClN7O3S

Molecular Weight

530.0 g/mol

InChI

InChI=1S/C25H16ClN7O3S/c1-37(34,35)18-10-11-20(28-15-18)24-31-29-22(33(24)21-5-3-2-4-19(21)26)12-13-23-30-32-25(36-23)17-8-6-16(14-27)7-9-17/h2-13,15H,1H3/b13-12+

InChI Key

HIWVLHPKZNBSBE-OUKQBFOZSA-N

SMILES

CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)C=CC4=NN=C(O4)C5=CC=C(C=C5)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

G007LK; G007LK; G007 LK.

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)C=CC4=NN=C(O4)C5=CC=C(C=C5)C#N

Isomeric SMILES

CS(=O)(=O)C1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3Cl)/C=C/C4=NN=C(O4)C5=CC=C(C=C5)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.